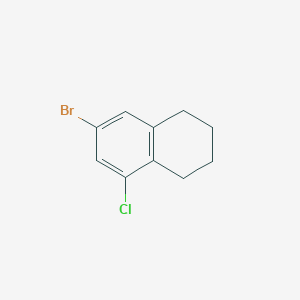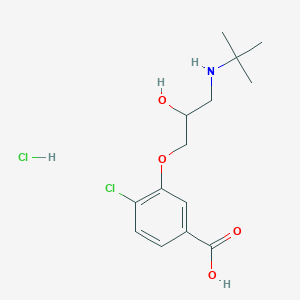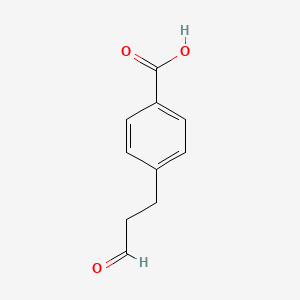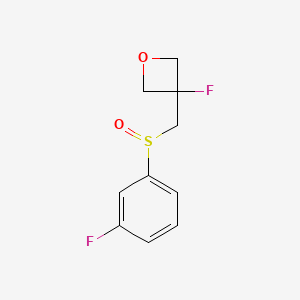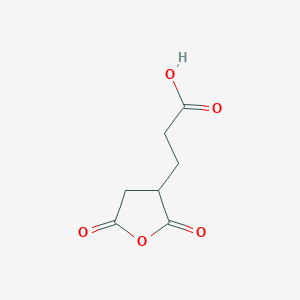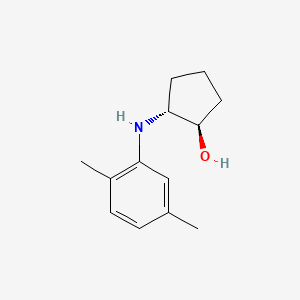
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol is a chiral compound that features a cyclopentane ring substituted with a hydroxyl group and an amino group attached to a 2,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Amination with 2,5-dimethylphenylamine: The final step involves the reaction of the intermediate with 2,5-dimethylphenylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand in biochemical studies.
Medicine: It could be investigated for its potential pharmacological properties.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, for example, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-((2,4-Dimethylphenyl)amino)cyclopentan-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl group and an amino group attached to a 2,5-dimethylphenyl group. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2,5-dimethylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9-6-7-10(2)12(8-9)14-11-4-3-5-13(11)15/h6-8,11,13-15H,3-5H2,1-2H3/t11-,13-/m1/s1 |
Clave InChI |
XPUXVSJRYFJFLC-DGCLKSJQSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)N[C@@H]2CCC[C@H]2O |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)


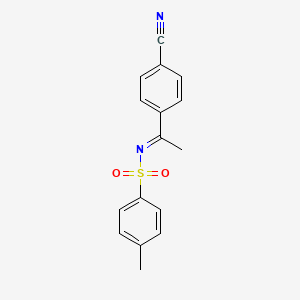
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
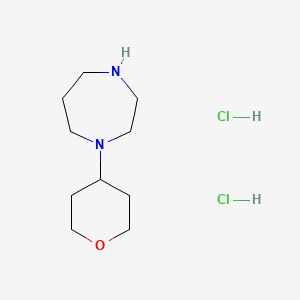
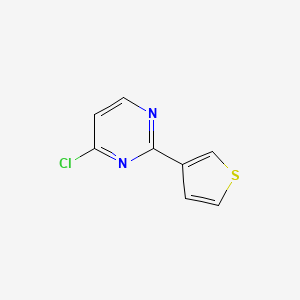
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
